1-Propanoylpiperidine-2-carboxylic acid
Overview
Description
1-Propanoylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a propanoyl group and a carboxylic acid group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
The synthesis of 1-Propanoylpiperidine-2-carboxylic acid can be achieved through various methods. One common approach involves the carboxylation of Grignard reagents. This method typically involves the reaction of a Grignard reagent with carbon dioxide, followed by protonation to yield the carboxylic acid . Another method includes the hydrolysis of nitriles, where a nitrile is heated with aqueous acid or base to form the carboxylic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-Propanoylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups. Common reagents used in these reactions include thionyl chloride (for forming acid chlorides) and lithium aluminum hydride (for reductions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanoylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to the compound’s effects .
Comparison with Similar Compounds
1-Propanoylpiperidine-2-carboxylic acid can be compared with other carboxylic acids and piperidine derivatives:
Pipecolic Acid:
Proline: An amino acid with a similar piperidine ring structure but different functional groups.
Piperidine: The parent compound, which lacks the carboxylic acid and propanoyl groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future research and applications
Properties
IUPAC Name |
1-propanoylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKARCZKZPJUTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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